N-{[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-nitrobenzamide
Overview
Description
N-{[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-nitrobenzamide is a complex organic compound with a molecular formula of C21H15ClN6O3S. This compound is characterized by its unique structure, which includes a benzotriazole ring, a chlorophenyl group, and a nitrobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzotriazole Ring: The initial step involves the formation of the benzotriazole ring through a cyclization reaction of an appropriate precursor.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene as a reagent.
Carbamothioylation: The carbamothioyl group is added through a reaction with thiourea under controlled conditions.
Nitrobenzamide Formation: Finally, the nitrobenzamide moiety is introduced through a nitration reaction using nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzene in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Scientific Research Applications
N-{[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-{[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-iodobenzamide
- N-{[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}thiophene-2-carboxamide
Uniqueness
N-{[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzotriazole ring and nitrobenzamide moiety contribute to its stability and reactivity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O3S/c1-12-10-18-19(26-27(25-18)15-8-4-14(22)5-9-15)11-17(12)23-21(32)24-20(29)13-2-6-16(7-3-13)28(30)31/h2-11H,1H3,(H2,23,24,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTSVZSKQUSLOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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